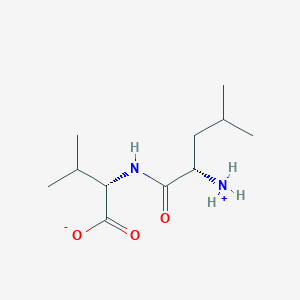
H-Leu-val-OH
Descripción general
Descripción
Synthesis Analysis
The synthesis of H-Leu-Val-OH and related peptides involves complex organic synthesis techniques. Studies such as the synthesis of hydroxyethylene isostere of Leu-Val from isovaleryl aldehyde highlight the intricate steps and conditions necessary for peptide bond formation and the importance of selective functional group protection and deprotection strategies (Wuts, Ritter, & Pruitt, 1992). Additionally, the diastereoselective synthesis of hydroxyethylene dipeptide isostere of Leu–Val demonstrates the precision required in ensuring the correct stereochemical outcome, crucial for the peptide's biological activity (Nishi, Kataoka, & Morisawa, 1989).
Molecular Structure Analysis
The study of peptides like H-Leu-Val-OH extends to their molecular conformation and crystal structure. For instance, research on peptides containing Leu and Val residues has utilized NMR and crystallography to elucidate their spatial arrangement, highlighting how specific substitutions can influence overall peptide structure (Dalhus & Görbitz, 1999). Such analyses provide insights into peptide behavior, stability, and interaction with biological molecules.
Aplicaciones Científicas De Investigación
NMR Analysis in Protein Study : A study by Tugarinov and Kay (2003) presents new NMR experiments for the assignment of methyl and chemical shifts from Ile, Leu, and Val residues in high molecular weight proteins. This research is significant for understanding protein structures and functions (Tugarinov & Kay, 2003).
Secondary Structure of Membrane Proteins : Liu et al. (2012) report on an improved ESEEM spectroscopic method to investigate membrane proteins' secondary structure, using -labeled Val and Leu. This advancement in structural biology can provide insights into the arrangement and stability of membrane proteins (Liu et al., 2012).
Hypertension Research : Beattie et al. (1989) discuss hydroxy-ethylene dipeptide analogues of Leu and Val as potent inhibitors of rat renin, a key enzyme in hypertension. This study provides a basis for developing new treatments for hypertension (Beattie et al., 1989).
Protein Folding and Stability : Zhu et al. (1993) explored the effects of β-branched amino acids, Val and Ile, on the formation and stability of two-stranded α-helical coiled coils/leucine zippers. This study offers insights into how hydrophobicity and packing affect protein structure and stability (Zhu et al., 1993).
Amino Acid Detection : Shojaei et al. (2009) developed a biosensor for detecting amino acids Leucine, Isoleucine, and Valine based on a quartz crystal nanobalance. This application is significant for biochemical analyses and diagnostics (Shojaei et al., 2009).
Immunological Research : Navolotskaya et al. (2001) found that certain synthetic peptides containing Leu and Val can bind to non-opioid receptors on T lymphocytes. This research could have implications for understanding immune responses and developing new therapeutic agents (Navolotskaya et al., 2001).
Safety And Hazards
H-Leu-val-OH is generally safe when used and stored correctly, but some basic laboratory safety regulations should still be followed. It should be kept away from fire and oxidizing agents, stored in a dry, low-temperature, well-ventilated place. Avoid inhalation, ingestion, or contact with skin and eyes, and wear appropriate protective gloves and goggles when using it .
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-6(2)5-8(12)10(14)13-9(7(3)4)11(15)16/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSUKZSLOATHMH-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80929169 | |
| Record name | L-Leucyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80929169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Leucyl-L-Valine | |
CAS RN |
13588-95-9 | |
| Record name | L-Leucyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80929169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



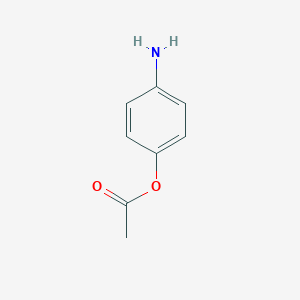
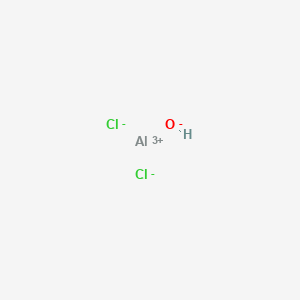
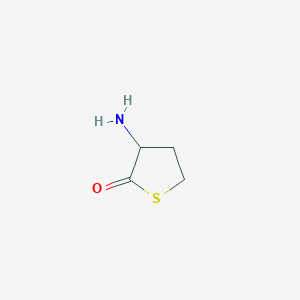
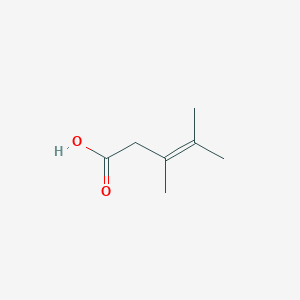

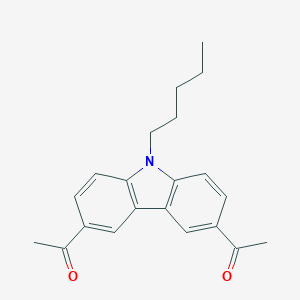


![3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one](/img/structure/B84015.png)
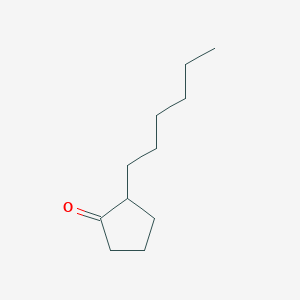

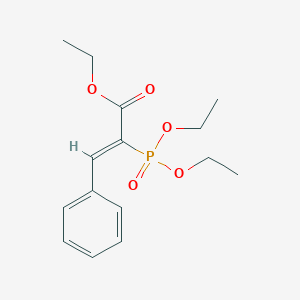
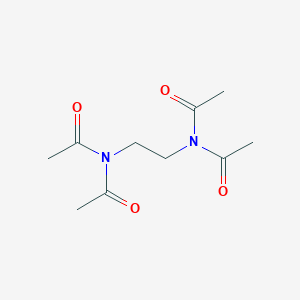
![[2-[(8R,9S,10R,13S,14S,16S,17R)-16-bromo-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B84028.png)